molecular formula C18H23N5O3 B2749812 9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876150-99-1

9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Katalognummer B2749812
CAS-Nummer: 876150-99-1
Molekulargewicht: 357.414
InChI-Schlüssel: KJHQPQLRZXGPHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of pyrimidine and fused pyrimidine derivatives . Pyrimidine ring and its fused derivatives including pyrazolo [3,4- d ]pyrimidine, pyrido [2,3- d ]pyrimidine, quinazoline, and furo [2,3- d ]pyrimidine compounds have received much interest due to their diverse biological potential .


Synthesis Analysis

The synthesis of pyrimidine and its derivatives involves various synthetic pathways . For instance, the uracil derivatives were subjected to Vilsmeier reaction to give the intermediate derivative, which then was treated with triethylamine and cyanoacetamide in ethanol, to afford the target compounds .


Chemical Reactions Analysis

These pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

  • The study by Akçamur et al. (1988) discusses a convenient synthesis of functionalized 1H-pyrimidine-2-thiones, which share a similar structural motif to the compound . This synthesis involves reactions yielding derivatives in moderate yields, confirmed through X-ray structure determination (Akçamur et al., 1988).
  • Another relevant study by Čimo et al. (1995) focuses on new [c,d]-fused purinediones, detailing a synthesis route that might be applicable or provide insights into the synthesis of the compound of interest (Čimo et al., 1995).

Structural and Electronic Properties

  • Essa and Jalbout (2008) investigated the structural and electronic properties of a similar compound, offering theoretical insights that might extend to the compound . This study provides a comparative analysis with AZT molecules, suggesting potential bioactive properties (Essa & Jalbout, 2008).

Synthetic Pathways and Applications

  • De Coen et al. (2015) achieved an efficient synthesis of furo[3,4-d]pyrimidine-2,4-diones through a straightforward three-step pathway. This process, involving Curtius rearrangement and subsequent reactions, might offer insights into functionalizing the core structure of the compound (De Coen et al., 2015).
  • Naya et al. (2008) explored photoinduced oxidative cyclization as a novel methodology for synthesizing the furan ring, potentially applicable to the synthesis or modification of similar compounds. This study emphasizes green chemistry approaches due to the mild conditions and absence of byproducts (Naya et al., 2008).

Wirkmechanismus

The mechanism of action of these compounds is primarily through the inhibition of protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Zukünftige Richtungen

The future directions for this compound and its derivatives are promising. They have shown potential as anticancer agents . The present review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases . This could assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .

Eigenschaften

IUPAC Name

9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12(2)10-23-16(24)14-15(20(3)18(23)25)19-17-21(7-5-8-22(14)17)11-13-6-4-9-26-13/h4,6,9,12H,5,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHQPQLRZXGPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CO4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.